molecular formula C14H17Cl2N3O3 B6421126 3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid CAS No. 899964-57-9

3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid

Cat. No. B6421126
CAS RN: 899964-57-9
M. Wt: 346.2 g/mol
InChI Key: CFATZDUUAUFCJW-UHFFFAOYSA-N
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Description

“3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI code. For “3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid”, such information is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its form, molecular weight, and other related properties. For “3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid”, it is known to be a solid .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, there is no information available on the mechanism of action of "3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid" .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid”, it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

4-(2,5-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O3/c15-9-1-2-10(16)11(7-9)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFATZDUUAUFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

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